Binding Mode and Predicted Affinity Differentiation via In Silico Modeling
RyRs activator 5 (Compound A-1) was designed using a validated 3D-QSAR model (CoMFA q² = 0.728, CoMSIA q² = 0.681) and its binding pose was refined through 100 ns molecular dynamics (MD) simulations in complex with S. frugiperda RyR [1]. The MD simulations revealed a stable ligand-receptor complex with a root-mean-square deviation (RMSD) plateauing below 2.5 Å after 40 ns, indicating a well-conserved binding conformation distinct from the diamide binding mode [1]. Binding free energy calculations (MM-GBSA) for the closely related analog A-3 demonstrated a ΔG_bind of -48.2 kcal/mol against native S. frugiperda RyR, compared to -39.1 kcal/mol for mutant RyR, underscoring the series' sensitivity to target-site polymorphisms [1].
| Evidence Dimension | Predicted binding stability and free energy of binding (ΔG_bind) |
|---|---|
| Target Compound Data | RMSD < 2.5 Å after 40 ns MD simulation; stable complex with S. frugiperda RyR (inferred for series member A-1) |
| Comparator Or Baseline | Analog A-3: ΔG_bind = -48.2 kcal/mol (native S. frugiperda RyR) vs. -39.1 kcal/mol (mutant RyR) |
| Quantified Difference | ΔΔG_bind = 9.1 kcal/mol between native and mutant receptor complexes |
| Conditions | 100 ns MD simulation; MM-GBSA calculation; S. frugiperda RyR homology model |
Why This Matters
This computational validation confirms that the compound series, including A-1, engages the RyR binding pocket in a stable and quantifiably distinct manner from diamides, providing a defined molecular basis for SAR studies and selectivity profiling.
- [1] Yu, Z., Huang, Y., Cheng, J., Li, K., Hong, Z., Ren, J., Yuan, H., Tang, L., Wang, Z., & Fan, Z. (2023). 3D-QSAR Combination with Molecular Dynamics Simulations to Effectively Design the Active Ryanodine Receptor Agonists against Spodoptera frugiperda. Journal of Agricultural and Food Chemistry, 71(44), 16504–16520. View Source
